2',4'-Dimethyl-3-(2-methylphenyl)propiophenone
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Overview
Description
2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O. It is a member of the propiophenone family, which are aromatic ketones. This compound is characterized by the presence of two methyl groups attached to the phenyl ring and a propiophenone backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In industrial settings, the production of 2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature and reagent addition.
- Implementation of purification techniques such as distillation and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like FeCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dimethyl-3-(3-methylphenyl)propiophenone: Similar structure with a different position of the methyl group on the aromatic ring.
2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone: Another isomer with the methyl group in the para position.
Uniqueness
2’,4’-Dimethyl-3-(2-methylphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic ring, which influences its chemical reactivity and biological activity. The position of the methyl groups can affect the compound’s electronic properties and steric interactions, leading to distinct behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-10-17(15(3)12-13)18(19)11-9-16-7-5-4-6-14(16)2/h4-8,10,12H,9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESYVKNYLRLEDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644023 |
Source
|
Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-52-1 |
Source
|
Record name | 1-Propanone, 1-(2,4-dimethylphenyl)-3-(2-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898789-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dimethylphenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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